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Compound of Interest

Compound Name: Tetraallyltin

Cat. No.: B1360086 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Tetraallyltin, also known as tetraallylstannane, is a versatile and reactive

organotin compound widely utilized in organic synthesis.[1] With four allyl groups covalently

bonded to a central tin atom, it serves as an efficient allyl transfer reagent, particularly for the

formation of carbon-carbon bonds.[1] This process, known as allylation, is fundamental in the

synthesis of complex organic molecules, creating homoallylic alcohols and amines which are

valuable intermediates in the production of natural products and pharmaceuticals.[2][3]

Tetraallyltin is appreciated for its stability and effectiveness in promoting reactions under

specific conditions, often facilitated by Lewis acids to enhance reactivity.[1][4]

Physicochemical Properties Tetraallyltin is a colorless to slightly yellow liquid with the following

properties:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1360086?utm_src=pdf-interest
https://www.benchchem.com/product/b1360086?utm_src=pdf-body
https://www.chemimpex.com/products/40615
https://www.chemimpex.com/products/40615
https://en.wikipedia.org/wiki/Carbonyl_allylation
https://www.arkat-usa.org/get-file/18935/
https://www.benchchem.com/product/b1360086?utm_src=pdf-body
https://www.chemimpex.com/products/40615
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2001-15166
https://www.benchchem.com/product/b1360086?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 7393-43-3 [1][5]

Molecular Formula C₁₂H₂₀Sn [1][6]

Molecular Weight 283.00 g/mol [5]

Density ~1.18 g/mL at 25 °C [5]

Boiling Point 69-70 °C at 1.5 mmHg [5]

Refractive Index n20/D 1.539 [5]

Applications in Organic Synthesis
Tetraallyltin is a potent nucleophilic allyl source for addition to various electrophiles. Its utility is

significantly enhanced in the presence of a Lewis acid catalyst, which activates the electrophile

towards nucleophilic attack.

Allylation of Carbonyl Compounds (Aldehydes and
Ketones)
The addition of an allyl group to aldehydes and ketones yields homoallylic alcohols, a crucial

functional group in synthetic chemistry.[2] While various allylating agents exist, tetraallyltin
offers a reliable method, especially in Lewis acid-catalyzed systems.[7] Enantioselective

allylations have been achieved using tetraallyltin in conjunction with chiral Lewis acids or

promoters, providing access to optically active homoallylic alcohols, although sometimes with

moderate enantioselectivities.[7][8] The reaction generally proceeds via a 1,2-addition

mechanism, even with conjugated enones.[7]

Allylation of Imines and Imine Derivatives
The synthesis of homoallylic amines, versatile intermediates for nitrogen-containing

compounds, can be accomplished through the allylation of imines and their derivatives.[4]

Acylhydrazones, which are stable and easily handled imine surrogates, react smoothly with

tetraallyltin in the presence of a water-compatible Lewis acid like scandium triflate (Sc(OTf)₃)

to afford homoallylic amine derivatives in high yields.[4] A key advantage of this system is its
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compatibility with aqueous media, eliminating the need for rigorously dry solvents and

substrates.[4]

Table 1: Sc(OTf)₃-Catalyzed Allylation of Benzoylhydrazones with Tetraallyltin in Aqueous

Media[4]

Entry
Aldehyde/K
etone

Hydrazine Solvent Time (h) Yield (%)

1
Benzaldehyd

e

Benzoylhydra

zine

EtOH-H₂O

(9:1)
20 91

2

4-Cl-

Benzaldehyd

e

Benzoylhydra

zine

EtOH-H₂O

(9:1)
20 89

3

4-MeO-

Benzaldehyd

e

Benzoylhydra

zine

EtOH-H₂O

(9:1)
20 95

4

2-

Naphthaldehy

de

Benzoylhydra

zine

EtOH-H₂O

(9:1)
20 90

5
Cinnamaldeh

yde

Benzoylhydra

zine

EtOH-H₂O

(9:1)
48 85

6
Cyclohexano

ne

Benzoylhydra

zine

EtOH-H₂O

(9:1)
68 80

Reactions were performed at ambient temperature with 10 mol% Sc(OTf)₃.

Experimental Protocols
Safety Precautions: Organotin compounds are toxic and should be handled with care in a well-

ventilated fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including

safety goggles, gloves, and a lab coat.[5]

Protocol 1: Synthesis of Tetraallyltin[12]
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This protocol describes the synthesis of tetraallyltin from tin(IV) chloride and allylmagnesium

bromide.

Materials:

Tin(IV) chloride (SnCl₄)

Allylmagnesium bromide (0.75 M in diethyl ether)

Saturated aqueous ammonium chloride (NH₄Cl)

Anhydrous diethyl ether (Et₂O)

Celite

Argon gas supply

1 L round-bottomed flask, magnetic stirrer, dropping funnel

Procedure:

Equip a 1 L round-bottomed flask with a magnetic stirrer, dropping funnel, and an argon

inlet/outlet.

Under an argon atmosphere, place the ethereal solution of allylmagnesium bromide (470

mL, 0.75 M, 352 mmol) into the flask.

Cool the solution to -78 °C using a dry ice/acetone bath.

While stirring vigorously, add tin(IV) chloride (8.60 mL, 74 mmol) dropwise over

approximately 10 minutes.

After the addition is complete, allow the mixture to warm to room temperature over 1 hour

and continue stirring for an additional hour.

Cool the mixture back down to -78 °C and slowly add saturated aqueous NH₄Cl (94 mL)

dropwise to quench the reaction.
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Allow the mixture to warm to room temperature.

Decant the ethereal solution from the semi-crystalline precipitate.

Dry the ethereal solution, filter through Celite, and wash the reaction vessel and Celite with

additional Et₂O (50 mL).

Combine the ethereal solutions and remove the solvent under reduced pressure.

Purify the residue by vacuum distillation (75 °C / 2.5 mmHg) to yield tetraallyltin as a

colorless liquid (Expected Yield: ~89%).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1360086?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup

Synthesis

Workup & Purification

1. Assemble flask under Argon

2. Add Allylmagnesium Bromide in Ether

3. Cool to -78 °C

4. Add SnCl₄ dropwise

5. Warm to RT and stir

6. Cool to -78 °C

7. Quench with aq. NH₄Cl

8. Warm to RT

9. Decant, Dry, Filter

10. Evaporate Solvent

11. Vacuum Distill

Tetraallyltin

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of tetraallyltin.
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Protocol 2: General Procedure for Lewis Acid-Catalyzed
Allylation of an Acylhydrazone[4]
This protocol provides a general method for the allylation of an acylhydrazone using

tetraallyltin and a scandium triflate catalyst in an aqueous medium.

Materials:

Aldehyde or ketone (1.2 mmol)

Benzoylhydrazine (1.0 mmol)

Tetraallyltin (0.5 mmol)

Scandium triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)

Ethanol-Water (9:1) mixture

Ethyl acetate

Anhydrous Magnesium Sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

In a reaction vial, dissolve the aldehyde/ketone (1.2 mmol) and benzoylhydrazine (1.0 mmol)

in the EtOH-H₂O (9:1) solvent. Stir for approximately 30 minutes at room temperature to pre-

form the acylhydrazone.

Add scandium triflate (10 mol%) to the mixture and stir for 5 minutes.

Add tetraallyltin (0.5 mmol) to the reaction mixture.

Stir the reaction at ambient temperature for the required time (typically 20-68 hours),

monitoring progress by TLC.
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Upon completion, quench the reaction with water and extract the product with ethyl acetate

(3 x 20 mL).

Combine the organic layers and dry over anhydrous MgSO₄.

Filter the solution and concentrate the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

homoallylic amine derivative.

Reaction Mechanisms and Scope
The allylation reaction is typically promoted by a Lewis acid (LA). The Lewis acid coordinates to

the electrophile (e.g., the carbonyl oxygen of an aldehyde), increasing its electrophilicity. This

activation facilitates the nucleophilic attack by one of the allyl groups from the tetraallyltin
molecule. The resulting triallyltin moiety is released.

RCHO (Aldehyde)

[RCHO--LA] (Activated Complex)

 + LA

LA (Lewis Acid)

Transition State

(Allyl)₄Sn (Tetraallyltin)

Homoallylic Alcohol

 C-C bond formation

(Allyl)₃Sn⁺

Click to download full resolution via product page

Caption: Lewis acid-catalyzed allylation of an aldehyde.
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The versatility of tetraallyltin allows it to react with a range of electrophilic substrates. This

makes it a valuable tool for creating diverse molecular scaffolds.

Electrophiles Products

Tetraallyltin
(Allyl Source)

Aldehydes

Ketones

Imines &
Acylhydrazones

Homoallylic
Secondary Alcohols

 + TAS, LA

Homoallylic
Tertiary Alcohols

 + TAS, LA

Homoallylic
Amines

 + TAS, LA

Click to download full resolution via product page

Caption: Substrate scope of tetraallyltin as an allyl donor.

Conclusion
Tetraallyltin is a highly effective reagent for the transfer of allyl groups to electrophilic centers

such as aldehydes, ketones, and imines. Its utility is significantly broadened by the use of

Lewis acid catalysts, which promote efficient carbon-carbon bond formation to generate

valuable homoallylic alcohols and amines. The compatibility of certain catalytic systems with

aqueous media further enhances its appeal from a green chemistry perspective. The

straightforward synthesis and reliable reactivity of tetraallyltin secure its place as a staple

reagent in the toolkit of synthetic organic chemists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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